molecular formula C9H16O3 B2543517 2-(6,6-Dimethyloxan-2-yl)acetic acid CAS No. 1674389-23-1

2-(6,6-Dimethyloxan-2-yl)acetic acid

Cat. No.: B2543517
CAS No.: 1674389-23-1
M. Wt: 172.224
InChI Key: ABAWSZAUGYRCFD-UHFFFAOYSA-N
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Description

“2-(6,6-Dimethyloxan-2-yl)acetic acid” is a chemical compound used in scientific research. Its unique properties allow for various applications, including drug synthesis, organic chemistry reactions, and material science investigations. It has a molecular formula of C9H16O3 and a molecular weight of 172.22 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H16O3 .

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Acetic Acid from Renewable Sources : One innovative approach to acetic acid production utilizes CO2, methanol, and H2 in a reaction catalyzed by Ru–Rh bimetallic catalysts. This method presents a significant advancement in synthetic chemistry by employing CO2, a renewable and abundant resource, thus offering a new pathway for acetic acid production and CO2 transformation (Qian et al., 2016).

Biochemical and Pharmacological Research

Antitumor and Vascular Disrupting Effects : Research on 5,6-Dimethylxanthenone-4-acetic acid (DMXAA) has demonstrated its efficacy as a vascular disrupting agent in cancer therapy. DMXAA induces tumor necrosis factor, affects serotonin release, and inhibits tumor blood flow, leading to tumor hemorrhagic necrosis and regression. Its antitumor activity and the role of tumor necrosis factor signaling have been explored in various mouse models, highlighting its potential in cancer treatment (Zhao et al., 2002).

Mechanisms of Action in Cancer Therapy : Further studies on DMXAA have focused on its mechanisms of action, particularly its ability to induce endothelial cell apoptosis and disrupt tumor vasculature. This process is rapid, occurs independently of tumor necrosis factor induction, and has been observed in both murine and human tumors. These findings support the vascular disrupting mechanism of DMXAA as a significant factor in its antitumor effects (Ching et al., 2002).

Catalysis and Material Science

Catalytic Properties of Organotin Derivatives : The synthesis and characterization of dimeric bis[dicarboxylatotetraorganodistannoxanes] from bis(pyrazol-1-yl)acetic acid and their catalytic activities have been studied. These organotin derivatives exhibit certain catalytic activities, providing insights into their potential applications in catalysis and material science (Wen et al., 2005).

Properties

IUPAC Name

2-(6,6-dimethyloxan-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2)5-3-4-7(12-9)6-8(10)11/h7H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAWSZAUGYRCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(O1)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1674389-23-1
Record name 2-(6,6-dimethyloxan-2-yl)acetic acid
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